Methylliberine
Overview
Description
Mechanism of Action
Target of Action
Methylliberine, also known as Dynamine™, is structurally related to caffeine and theacrine . Based on its structural similarity to these compounds, this compound is widely believed to be an adenosine receptor antagonist . Adenosine receptors play a crucial role in biochemical processes like energy transfer and signal transduction. As of 2023, no scientific studies have been done to confirm this action .
Mode of Action
Given its structural similarity to caffeine and theacrine, it is hypothesized that this compound may act as an antagonist at adenosine receptors, similar to these compounds . This means it may bind to these receptors and block their activation, potentially leading to increased alertness and energy levels.
Pharmacokinetics
This compound exhibits linear pharmacokinetics . It has a short half-life of only 1.5 hours, compared to the 5-7 hour half-life of caffeine . An interaction study showed that concomitant administration of both caffeine and this compound increases the half-life of caffeine by about 2 fold . This is likely due to inhibition of the CYP1A2 enzyme, which is involved in the metabolism of caffeine .
Result of Action
These benefits are sustained for longer periods compared to a placebo . .
Action Environment
For instance, the presence of caffeine appears to affect the pharmacokinetics of this compound .
Biochemical Analysis
Biochemical Properties
Methylliberine is believed to be an adenosine receptor antagonist, based on its structural similarity to caffeine . As of 2023, no scientific studies have confirmed this action . There is no evidence that this compound augments dopamine receptors in a way that is distinct from caffeine .
Cellular Effects
This compound is a mild stimulant shown to have less effect on blood pressure, heart rate, and mood than caffeine . In a study, this compound improved subjective feelings of energy, concentration, motivation, and mood, but not cognitive function .
Molecular Mechanism
It is widely believed to be an adenosine receptor antagonist, similar to caffeine . This suggests that this compound may bind to adenosine receptors, blocking the action of adenosine and leading to increased arousal and wakefulness .
Temporal Effects in Laboratory Settings
This compound has a short half-life of only 1.5 hours compared to the 5-7 hour half-life of caffeine . An interaction study showed that the concomitant administration of both caffeine and this compound increases the half-life of caffeine by about 2 fold . This is likely due to the inhibition of the CYP1A2 enzyme .
Metabolic Pathways
This compound is believed to inhibit the CYP1A2 enzyme, which is involved in the metabolism of caffeine . This inhibition increases the half-life of caffeine, suggesting that this compound may interact with metabolic pathways involving the CYP1A2 enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylliberine can be synthesized through various chemical routes. One common method involves the methylation of theacrine, another purine alkaloid. The reaction typically requires a methylating agent such as methyl iodide or dimethyl sulfate, and a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources such as coffee beans and tea leaves. The extraction process includes solvent extraction, purification through chromatography, and crystallization to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: Methylliberine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the purine ring structure, leading to different analogs.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups on the purine ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of this compound N-oxide, while reduction can produce dihydrothis compound .
Scientific Research Applications
Methylliberine has a wide range of scientific research applications:
Comparison with Similar Compounds
Caffeine: A well-known stimulant found in coffee and tea.
Theacrine: Another purine alkaloid with similar stimulant properties but a different metabolic profile.
Liberine: Structurally related to methylliberine, with similar but less potent effects.
Uniqueness of this compound: this compound is unique due to its rapid onset of action and shorter half-life compared to caffeine, making it suitable for applications where quick but short-lived stimulation is desired . Additionally, its ability to modulate dopamine levels without causing significant jitteriness or a crash makes it a preferred choice in nootropic and energy supplement formulations .
Properties
IUPAC Name |
2-methoxy-1,7,9-trimethylpurine-6,8-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O3/c1-11-5-6(12(2)9(11)15)10-8(16-4)13(3)7(5)14/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQXCXPGLSBNCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C(N(C2=O)C)OC)N(C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401045665 | |
Record name | Methylliberine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401045665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51168-26-4 | |
Record name | Methylliberine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051168264 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methylliberine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401045665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYLLIBERINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RY9AJC5PA7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.